3-Hydroxy-4-phenylbenzaldehyde
Description
3-Hydroxy-4-phenylbenzaldehyde (IUPAC name: this compound) is a benzaldehyde derivative featuring a hydroxyl (-OH) group at position 3 and a phenyl group (-C₆H₅) at position 4 of the aromatic ring.
Properties
Molecular Formula |
C13H10O2 |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
3-hydroxy-4-phenylbenzaldehyde |
InChI |
InChI=1S/C13H10O2/c14-9-10-6-7-12(13(15)8-10)11-4-2-1-3-5-11/h1-9,15H |
InChI Key |
CMAGWBBFEQNINS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)C=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences among 3-hydroxy-4-phenylbenzaldehyde and related compounds:
| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|---|
| This compound | -OH (3), -C₆H₅ (4) | C₁₃H₁₀O₂ | 198.22 | Phenyl group enhances hydrophobicity |
| 4-Hydroxybenzaldehyde | -OH (4) | C₇H₆O₂ | 122.12 | Simplest para-substituted derivative |
| 4-Benzyloxy-3-hydroxybenzaldehyde | -OCH₂C₆H₅ (4), -OH (3) | C₁₄H₁₂O₃ | 228.24 | Benzyl ether improves stability |
| 3-Fluoro-4-hydroxybenzaldehyde | -F (3), -OH (4) | C₇H₅FO₂ | 140.11 | Fluorine enhances electronegativity |
| 4-Hydroxy-3-methoxybenzaldehyde (Vanillin) | -OCH₃ (3), -OH (4) | C₈H₈O₃ | 152.15 | Widely used flavoring agent |
Physicochemical Properties
Melting Points :
- Solubility: Hydroxyl and benzyloxy groups improve solubility in polar solvents (e.g., ethanol, DMSO) . Phenyl substituents (as in this compound) may reduce water solubility compared to vanillin or 4-hydroxybenzaldehyde .
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